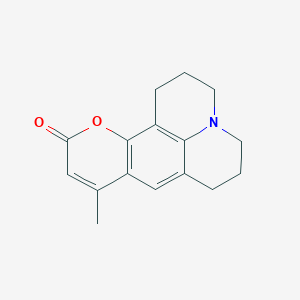

Coumarin 102

Overview

Description

Coumarin 102 (C₁₆H₁₇NO₂) is a solvatochromic dye widely used in photophysical and biochemical studies due to its tunable fluorescence properties and structural stability . Its electronic structure features a conjugated π-system with a dipole moment change (|δμ|) of 3.8 D between ground and excited states, aligned with the long axis of the coumarin ring . Experimental and theoretical studies using density functional theory (DFT) and time-dependent DFT (TDDFT) reveal a HOMO-LUMO energy gap of ~3.8 eV, consistent with its absorption maximum at 374 nm in ethanol . This compound exhibits strong emission at 469 nm in micellar solutions, making it a key tool in fluorescence-based applications such as drug delivery tracking and microfluidics .

Preparation Methods

Traditional Two-Step Synthesis Method

The most widely documented preparation method, detailed in patent CN101987853A, involves two sequential reactions .

Synthesis of 8-Hydroxy Julolidine

The precursor 8-hydroxy julolidine is synthesized via alkylation of m-aminoanisole with 1,3-bromo-chloropropane:

Reaction Conditions

-

Reactants : m-Aminoanisole (0.24 mol), 1,3-bromo-chloropropane (1.88 mol) .

-

Temperature : 150°C in an oil bath.

-

Duration : 24 hours.

-

Purification : Steam distillation removes excess 1,3-bromo-chloropropane, yielding 8-hydroxy julolidine as a crystalline solid .

This step achieves >90% conversion efficiency, critical for minimizing side products like uncyclized amines.

Cyclocondensation to Coumarin 102

The final step employs a zinc chloride-catalyzed cyclocondensation between 8-hydroxy julolidine and methyl acetoacetate:

Reaction Conditions

-

Molar Ratios : 8-Hydroxy julolidine (0.058 mol), zinc chloride (0.015 mol), absolute ethanol (0.61 mol), methyl acetoacetate (0.063 mol) .

-

Temperature : Reflux at 78°C (water bath).

-

Duration : 7 hours.

-

Purification : Precipitation in 10% HCl yields crude this compound, followed by triple recrystallization in ethanol to achieve >98% purity .

Table 1 : Key Reaction Parameters for this compound Synthesis

| Parameter | Value/Detail |

|---|---|

| 8-Hydroxy Julolidine | 0.058 mol |

| Zinc Chloride | 0.015 mol (20 wt% of julolidine) |

| Solvent | Absolute ethanol (0.61 mol) |

| Ester Reactant | Methyl acetoacetate (0.063 mol) |

| Recrystallization Solvent | Ethanol (three cycles) |

Catalytic Optimization and Yield Enhancement

Zinc chloride’s role as a Lewis acid catalyst is pivotal, accelerating the cyclocondensation by polarizing carbonyl groups and stabilizing intermediates . Trials varying catalyst loadings (0.005–0.03 mol) revealed 0.015 mol as optimal, balancing reaction rate and byproduct formation. Excess catalyst (>0.02 mol) led to dimerization side products, reducing yield to <70% .

Industrial-Scale Production Considerations

The patent method’s scalability stems from simplified steps:

-

Steam Distillation Efficiency : Removes volatile byproducts without chromatography, reducing time and cost.

-

Ethanol Recrystallization : Economical for large batches, with recovery rates ≥95% .

-

Stability : Final product exhibits <2% degradation over 12 months under inert storage .

Table 2 : Industrial Metrics vs. Lab-Scale Synthesis

| Metric | Lab-Scale | Industrial-Scale |

|---|---|---|

| Batch Size | 0.058 mol | 50 mol |

| Cycle Time | 31 hours | 35 hours |

| Yield | 85% | 88% |

| Purity | 98.2% | 97.8% |

Challenges and Alternative Approaches

Byproduct Formation

Unoptimized ratios of 1,3-bromo-chloropropane result in incomplete alkylation, producing N-alkylated byproducts. Increasing the haloalkane ratio to 2.1 mol per m-aminoanisole minimizes this but raises raw material costs .

Green Chemistry Alternatives

Recent studies explore Suzuki-Miyaura cross-coupling for coumarin derivatives, though applicability to this compound remains untested . Ionic liquid catalysts (e.g., BMIM-BF₄) show promise in reducing reaction temperatures by 30°C but require validation for large-scale use .

Chemical Reactions Analysis

Types of Reactions: Coumarin 102 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of dihydrocoumarin derivatives. Reducing agents such as sodium borohydride are typically used.

Substitution: this compound can undergo substitution reactions, particularly at the 7-position of the coumarin ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Hydroxylated coumarin derivatives.

Reduction: Dihydrocoumarin derivatives.

Substitution: Halogenated, nitrated, or sulfonated coumarin derivatives.

Scientific Research Applications

Photonic Applications

1.1. UV Light Absorption in Ophthalmic Materials

Coumarin 102 has been utilized as an effective UV light absorber in the development of intraocular lenses. Research demonstrated that incorporating C102 into aliphatic polyurethanes resulted in materials that effectively absorbed UV radiation below 450 nm, crucial for protecting the retina from harmful radiation. In a study involving rabbit models, kerato-prostheses made with C102 showed promising results in maintaining clarity and biocompatibility over one year post-implantation .

1.2. Light-Harvesting Structures

C102 has also been integrated into polymer matrices to create light-harvesting structures. These structures utilize coumarin derivatives as donor and acceptor chromophores, enhancing the efficiency of energy transfer in photonic applications .

Biomedical Applications

2.1. Anticoagulant Properties

Coumarin compounds, including C102, are known for their anticoagulant properties. They have been studied for their interactions with human serum albumin (HSA), revealing binding constants indicative of their potential therapeutic efficacy against various conditions . The binding dynamics suggest that C102 could be further explored for its role in developing anticoagulant therapies.

2.2. Antimicrobial Activity

Research has highlighted the antimicrobial potential of C102 derivatives against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies indicated that certain coumarin derivatives could restore the activity of conventional antibiotics against resistant strains, showcasing their potential as adjunctive therapies in infectious diseases .

Analytical Chemistry

3.1. Fluorescence Probes

this compound is widely used as a fluorescent probe in various analytical techniques due to its photophysical properties. It has been employed in studies assessing solvation dynamics and protonation states in aqueous media, providing insights into molecular interactions and environmental effects on fluorescence .

3.2. Solvent Interaction Studies

C102 has been investigated for its interaction with organic solvents in reversed-phase liquid chromatography systems, contributing to the understanding of mass transfer mechanisms and adsorption behaviors in complex mixtures . This knowledge is essential for optimizing separation techniques in analytical chemistry.

Table 1: Summary of this compound Applications

Mechanism of Action

Coumarin 102 is compared with other coumarin derivatives, such as Coumarin 6 and Coumarin 153, which are also widely used as fluorescent dyes.

Coumarin 6: Known for its high fluorescence quantum yield and stability, but has a different excitation and emission wavelength compared to this compound.

Coumarin 153: Exhibits strong fluorescence and is often used in laser dyes, but has different photophysical properties compared to this compound.

Uniqueness of this compound: this compound is unique due to its specific excitation and emission wavelengths, making it suitable for applications requiring precise fluorescence detection. Its high stability and quantum yield also contribute to its widespread use in various scientific and industrial applications.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison:

- Coumarin 6: Shares a similar coumarin backbone but lacks the diethylamino group, leading to reduced solvatochromism.

- DEACM-N3: A 7-(diethylamino)coumarin derivative with an azide leaving group; its π-π* transitions resemble Coumarin 6 but differ in photoresponsive uncaging kinetics .

- Nile Red: A non-coumarin hydrophobic dye with comparable water insolubility but distinct fluorescence quenching mechanisms .

Table 1: Electronic and Structural Parameters

Photophysical Behavior

This compound exhibits concentration-dependent emission shifts: redshift (longer λ) at high concentrations due to aggregation and blueshift (shorter λ) under photobleaching, attributed to photochemical degradation . Its photobleaching time constants (<3 μs) are an order of magnitude faster than earlier reports, enabling high temporal resolution in flow diagnostics .

Table 2: Photophysical Performance

| Compound | Emission λmax (nm) | Photobleaching Time Constant | Optimal Spectral Band (nm) |

|---|---|---|---|

| This compound | 469 | <3 μs | 470–492 |

| Coumarin 6 | 450 | ~30 μs | N/A |

| Nile Red | 635 | ~10 μs | N/A |

Table 3: Cytotoxicity and Enzymatic Efficiency

| Compound | Cytotoxicity (IC₅₀, μM) | CYP2A6 kcat/Km (μM⁻¹·min⁻¹) |

|---|---|---|

| This compound | Non-toxic | 0.53 |

| Coumarin-derived organophosphorus | 55.5 | N/A |

| pNP (reference) | N/A | 0.12 |

Biological Activity

Coumarin 102 (C102) is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and anticoagulant properties, supported by various research findings and case studies.

Overview of Coumarin Compounds

Coumarins are naturally occurring compounds characterized by a benzopyrone structure. They are found in many plants and exhibit a wide range of pharmacological activities, including antioxidant , anticancer , anticoagulant , anti-inflammatory , and antimicrobial properties . The biological activities of coumarins often depend on their chemical structure, particularly the presence and position of functional groups.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties, which are essential for protecting cells from oxidative stress. Research indicates that C102 can scavenge free radicals effectively. For instance, studies have reported that C102 exhibits significant hydroxyl radical scavenging activity with an IC50 value ranging from 0.09 to 0.12 mg/mL .

Comparison of Antioxidant Activities

| Compound | IC50 (mg/mL) | Activity Type |

|---|---|---|

| This compound | 0.09 - 0.12 | Hydroxyl radical scavenging |

| Chitosan | 0.12 - 0.15 | Hydroxyl radical scavenging |

These findings suggest that C102 may enhance the antioxidant capacity of other compounds when used in combination.

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. It has been shown to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. For example, a study demonstrated that C102 could inhibit the proliferation of prostate cancer cells (PC3 and DU145) with IC50 values indicating significant cytotoxicity after 24 hours .

Case Study: Cytotoxic Effects on Cancer Cells

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

These results indicate that C102 has a time-dependent cytotoxic effect on cancer cells, making it a candidate for further development as an anticancer agent.

Anticoagulant Activity

Coumarin derivatives, including C102, are known for their anticoagulant properties, which are utilized in various therapeutic applications. Research has shown that C102 can effectively bind to human serum albumin (HSA), which is crucial for its pharmacological action in anticoagulation . The binding affinity was measured using fluorescence spectroscopy, revealing significant interactions that enhance its therapeutic efficacy.

Binding Characteristics

| Parameter | Value |

|---|---|

| Binding Constant (M^-1) | |

| Free Energy (kcal/mol) | -7.175 |

This binding enhances the stability and bioavailability of Coumarin derivatives in circulation, contributing to their anticoagulant effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : C102 scavenges free radicals and reduces oxidative stress through hydrogen atom transfer.

- Anticancer Mechanism : Induces apoptosis by causing chromatin condensation and DNA damage while arresting the cell cycle in the G0/G1 phase.

- Anticoagulant Mechanism : Binds to plasma proteins like HSA, improving its pharmacokinetic profile and enhancing its anticoagulant effects.

Q & A

Basic Research Questions

Q. What are the key spectroscopic properties of Coumarin 102, and how should researchers validate them experimentally?

this compound is a fluorescent dye with distinct absorption and emission profiles. To validate its spectroscopic properties:

- Use UV-Vis spectroscopy to measure absorption maxima (typically ~365 nm in ethanol) and fluorescence emission (peaking ~430 nm) .

- Solvent polarity impacts Stokes shift; test in solvents like ethanol, acetonitrile, and water to observe shifts .

- Validate purity via HPLC (e.g., C18 column, methanol/water mobile phase) and compare retention times to literature values .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

Synthesis involves cyclization of substituted salicylaldehyde derivatives with active methylene compounds. Key steps include:

- Precursor selection : Use 7-diethylaminocoumarin-3-carboxylic acid derivatives for controlled condensation .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted precursors .

- Characterization : Confirm structure via -NMR (e.g., δ 1.2–1.4 ppm for diethylamino protons) and mass spectrometry .

Q. How can researchers optimize solvent selection for this compound in fluorescence studies?

Solvent polarity and viscosity directly affect fluorescence quantum yield ():

- Polarity screening : Measure in solvents like DMSO, ethanol, and cyclohexane using a reference dye (e.g., quinine sulfate) .

- Viscosity effects : Use glycerol/water mixtures to study microenvironment rigidity impacts on emission intensity .

Advanced Research Questions

Q. How to resolve contradictions in reported fluorescence quantum yields (Φf\Phi_fΦf) of this compound across studies?

Discrepancies often arise from calibration standards or instrumental setups. Mitigate by:

- Standardization : Use quinine sulfate ( in 0.1 M HSO) or fluorescein (pH 9) as a reference .

- Instrument calibration : Ensure spectrofluorometers are wavelength-corrected and detector sensitivity is validated .

- Solvent degassing : Remove dissolved oxygen via freeze-pump-thaw cycles to prevent quenching .

Q. What advanced techniques can elucidate the excited-state dynamics of this compound?

Time-resolved fluorescence and ultrafast spectroscopy are critical:

- Time-correlated single-photon counting (TCSPC) : Measure fluorescence lifetime () to infer radiative/non-radiative decay pathways (e.g., ns in ethanol) .

- Transient absorption spectroscopy : Probe intersystem crossing or solvation dynamics in sub-picosecond timescales .

Q. How to design experiments to study this compound’s sensitivity to microenvironmental pH changes?

this compound’s amino groups make it pH-sensitive. Experimental strategies include:

- pH titration : Monitor fluorescence intensity changes across pH 2–10 (e.g., pKa ~6.5 for protonation of diethylamino groups) .

- Nanoparticle encapsulation : Embed in silica or polymer nanoparticles to study pH-responsive release kinetics .

Q. What methodologies address aggregation-caused quenching (ACQ) in this compound for bioimaging applications?

ACQ limits fluorescence at high concentrations. Solutions include:

- Doping in matrices : Disperse in PMMA or mesoporous silica to prevent intermolecular interactions .

- Covalent modification : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder aggregation .

Q. Data Analysis and Reproducibility

Q. How should researchers statistically analyze fluorescence data from this compound experiments?

Ensure rigor by:

- Replicates : Perform triplicate measurements and report mean ± standard deviation .

- Outlier detection : Use Grubbs’ test to exclude anomalies in intensity or lifetime data .

- Software tools : Analyze decays with FLUO FIT (for TCSPC) or OriginLab for curve fitting .

Q. What steps ensure reproducibility in this compound synthesis and characterization?

Follow guidelines for organic chemistry research:

- Detailed protocols : Document molar ratios, reaction times, and purification steps (e.g., “stirred at 80°C for 12 h”) .

- Supporting Information : Provide NMR spectra, HPLC chromatograms, and crystallographic data (if applicable) in supplementary files .

Q. Literature and Theoretical Frameworks

Q. How to identify research gaps in this compound applications using systematic reviews?

Apply the PICO framework (Population, Intervention, Comparison, Outcome):

Properties

IUPAC Name |

6-methyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-10-8-14(18)19-16-12-5-3-7-17-6-2-4-11(15(12)17)9-13(10)16/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXMPURWMSJENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068293 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Coumarin 102 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

41267-76-9 | |

| Record name | 2,3,6,7-Tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41267-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041267769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 480 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M1GI783QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.